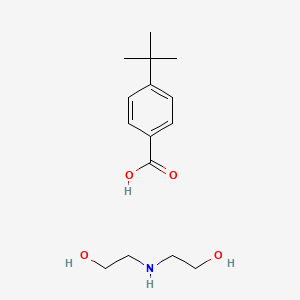![molecular formula C5H11LiSi B14158504 Lithium, [2-(trimethylsilyl)ethenyl]- CAS No. 41309-44-8](/img/structure/B14158504.png)
Lithium, [2-(trimethylsilyl)ethenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium, [2-(trimethylsilyl)ethenyl]- is an organolithium compound with the molecular formula C5H9LiSi. This compound is part of a broader category of organosilicon compounds, which are known for their unique properties and applications in various fields of chemistry and industry. The presence of both lithium and trimethylsilyl groups in its structure imparts distinctive reactivity and stability characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, [2-(trimethylsilyl)ethenyl]- typically involves the reaction of trimethylsilylacetylene with an organolithium reagent. One common method is the deprotonation of trimethylsilylacetylene using n-butyllithium in an aprotic solvent such as tetrahydrofuran (THF). The reaction proceeds as follows:
(CH3)3SiC≡CH+BuLi→(CH3)3SiC≡CLi+BuH
This reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of Lithium, [2-(trimethylsilyl)ethenyl]- can be achieved through continuous flow processes, which allow for better control over reaction conditions and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium, [2-(trimethylsilyl)ethenyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The lithium atom can be substituted by other electrophiles, leading to the formation of new organosilicon compounds.
Addition Reactions: The compound can participate in addition reactions with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds.
Polymerization Reactions: It can act as a monomer in polymerization reactions, leading to the formation of organosilicon polymers.
Common Reagents and Conditions
Common reagents used in reactions with Lithium, [2-(trimethylsilyl)ethenyl]- include:
Electrophiles: Such as alkyl halides, carbonyl compounds, and epoxides.
Catalysts: Transition metal catalysts like palladium and nickel are often used to facilitate cross-coupling reactions.
Major Products Formed
The major products formed from reactions involving Lithium, [2-(trimethylsilyl)ethenyl]- include various organosilicon compounds, such as silyl-substituted alkenes and alkynes, as well as polymers with unique properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, Lithium, [2-(trimethylsilyl)ethenyl]- is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also employed in the synthesis of complex organosilicon compounds and as a precursor for various functional materials.
Biology and Medicine
While its direct applications in biology and medicine are limited, derivatives of Lithium, [2-(trimethylsilyl)ethenyl]- are explored for their potential use in drug discovery and development
Industry
In the industrial sector, Lithium, [2-(trimethylsilyl)ethenyl]- is used in the production of specialty polymers and materials with unique properties, such as high thermal stability and resistance to chemical degradation. These materials find applications in electronics, coatings, and advanced manufacturing processes.
Mécanisme D'action
The mechanism by which Lithium, [2-(trimethylsilyl)ethenyl]- exerts its effects is primarily through its reactivity as an organolithium compound. The lithium atom acts as a strong nucleophile, facilitating the formation of new bonds with electrophiles. The trimethylsilyl group provides steric protection and enhances the stability of the compound, allowing for selective reactions and high yields.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethynyltrimethylsilane: Similar in structure but lacks the lithium atom, making it less reactive in certain types of reactions.
(Trimethylsilyl)methyllithium: Another organolithium compound with a trimethylsilyl group, but with different reactivity and applications.
Uniqueness
Lithium, [2-(trimethylsilyl)ethenyl]- is unique due to the combination of the lithium atom and the trimethylsilyl group, which imparts distinctive reactivity and stability. This makes it a valuable reagent in organic synthesis and industrial applications, offering advantages over similar compounds in terms of selectivity and efficiency.
Propriétés
Numéro CAS |
41309-44-8 |
|---|---|
Formule moléculaire |
C5H11LiSi |
Poids moléculaire |
106.2 g/mol |
Nom IUPAC |
lithium;ethenyl(trimethyl)silane |
InChI |
InChI=1S/C5H11Si.Li/c1-5-6(2,3)4;/h1,5H,2-4H3;/q-1;+1 |
Clé InChI |
XJLKTRIXMZEMLZ-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C[Si](C)(C)C=[CH-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-6H-indolo[3,2,1-de][1,5]naphthyridin-2,6-dione](/img/structure/B14158422.png)

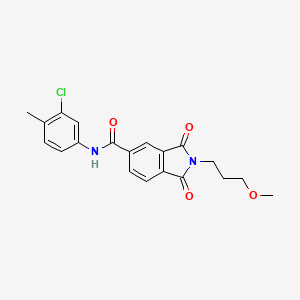
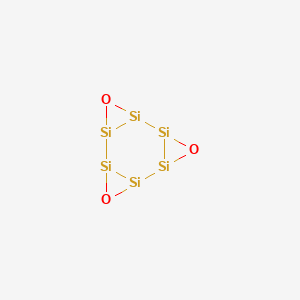
![4,6-Bis{[(4-methylphenyl)sulfonyl]oxy}cyclohexane-1,2,3,5-tetrayl tetraacetate](/img/structure/B14158437.png)
![6-Amino-2-carbazoyl-1,3-diketo-benzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B14158444.png)
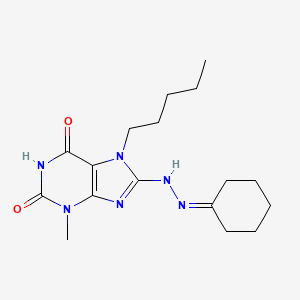
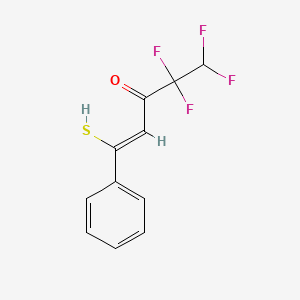
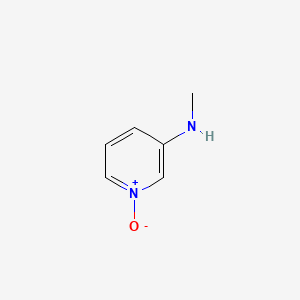

![N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B14158471.png)
![2-amino-1-(4-butoxyphenyl)-N-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14158473.png)
